AP-III-a4 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

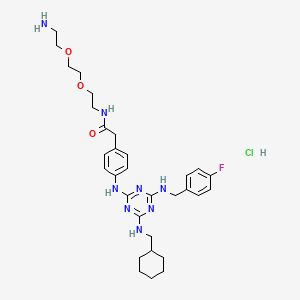

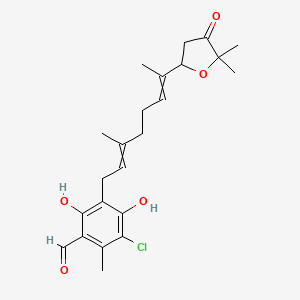

AP-III-a4 hydrochloride, also known as ENOblock hydrochloride, is a novel small molecule inhibitor of the enzyme enolase. It is a nonsubstrate analogue that directly binds to enolase and inhibits its activity with an IC50 of 0.576 micromolar.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AP-III-a4 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

AP-III-a4 hydrochloride primarily undergoes binding interactions with its target enzyme, enolase. It does not participate in typical organic reactions like oxidation or reduction but rather inhibits enzymatic activity through direct binding .

Common Reagents and Conditions

The compound is typically used in biological assays at micromolar concentrations. Common reagents include buffers like phosphate-buffered saline (PBS) and solvents such as dimethyl sulfoxide (DMSO) for dissolving the compound .

Major Products Formed

As an inhibitor, this compound does not form major products through chemical reactions but rather through its biological activity, leading to the inhibition of enolase activity and subsequent biological effects .

Wissenschaftliche Forschungsanwendungen

AP-III-a4 hydrochloride has a wide range of applications in scientific research:

Cancer Research: It inhibits cancer cell migration and invasion, induces apoptosis, and reduces cancer cell viability under hypoxic conditions

Diabetes Research: It induces glucose uptake in hepatocytes and kidney cells and inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis

Metabolic Studies: It is used to study the role of enolase in glycolysis and other metabolic pathways

Drug Development: As a potential therapeutic agent, it is being explored for its efficacy in treating cancer and metabolic disorders

Wirkmechanismus

AP-III-a4 hydrochloride exerts its effects by directly binding to the enzyme enolase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cancer cells, which is crucial for their survival and proliferation. The compound also downregulates the expression of proteins like AKT and Bcl-xL, which are involved in cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

AP-III-a4 hydrochloride is unique due to its nonsubstrate analogue mechanism of inhibiting enolase. Similar compounds include:

PFK-158: An inhibitor of phosphofructokinase, another key enzyme in glycolysis.

KAN0438757: An inhibitor of enolase with a different binding mechanism.

WAY-297848: A compound that targets glycolytic enzymes but with a different specificity.

These compounds share the common goal of disrupting glycolysis but differ in their specific targets and mechanisms of action, highlighting the unique approach of this compound in targeting enolase .

Eigenschaften

Molekularformel |

C31H44ClFN8O3 |

|---|---|

Molekulargewicht |

631.2 g/mol |

IUPAC-Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |

InChI-Schlüssel |

UYGRNXLHKIBHMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R,8R,13R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783789.png)

![tert-butyl 2-[2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetyl]oxyacetate](/img/structure/B10783801.png)

![(3E)-3-[2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B10783827.png)

![(10R,15S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783841.png)

![5-[(3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B10783849.png)

![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783855.png)

![[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783863.png)

![3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B10783871.png)

![(1R,15S,16S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783881.png)